methyl N-(diphenylacetyl)methioninate
Description
Methyl N-(diphenylacetyl)methioninate is a synthetic organic compound characterized by a methionine backbone modified at the amino group with a diphenylacetyl moiety and esterified at the carboxyl group with a methyl group. Its molecular structure integrates a sulfur-containing amino acid derivative (methionine) with aromatic diphenylacetyl substituents, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(2,2-diphenylacetyl)amino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-24-20(23)17(13-14-25-2)21-19(22)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWWHIXDXJMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(diphenylacetyl)methioninate typically involves the acylation of methionine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom of the methionine moiety, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the diphenylacetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Various derivatives: from substitution reactions.
Scientific Research Applications
Methyl N-(diphenylacetyl)methioninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving methionine.
Medicine: Investigated for its potential protective effects in chemotherapy due to its structural similarity to methionine.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-(diphenylacetyl)methioninate involves its interaction with various molecular targets. The compound can mimic the behavior of methionine in biological systems, participating in methylation reactions and influencing metabolic pathways. It may also interact with enzymes involved in methionine metabolism, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Diphenylacetyl Moieties
The diphenylacetyl group is a common feature in several pharmacologically active compounds. Key examples include:
(a) PD123177
- Structure: 1-(4-Amino-3-methylphenyl)methyl-3-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate.
- Key Features : Contains a bicyclic imidazo-pyridine core linked to a diphenylacetyl group.
- Application: A non-peptide angiotensin II receptor antagonist, primarily targeting the AT2 receptor subtype .
(b) PD123319
- Structure: (S)-1-(4-[Dimethylamino]-3-methylphenyl)methyl-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate.
- Key Features: Similar to PD123177 but includes a dimethylamino substituent and altered positioning of the diphenylacetyl group.
- Application : Functions as a selective AT2 receptor antagonist with improved binding affinity compared to PD123177 .
(c) Methyl N-(diphenylacetyl)methioninate
- Structure: Methionine derivative with a diphenylacetylated amino group and methyl ester at the carboxyl terminus.
- Key Features: Lacks the bicyclic heteroaromatic core of PD123177/319 but retains the diphenylacetyl motif.
Comparative Analysis
Key Observations:
Structural Diversity: While PD123177/319 rely on rigid bicyclic frameworks for receptor interaction, this compound adopts a flexible amino acid backbone. This may influence solubility, bioavailability, and target selectivity.
Functional Implications : The diphenylacetyl group in all three compounds likely contributes to hydrophobic interactions with receptor pockets. However, the absence of a heteroaromatic core in this compound may reduce affinity for angiotensin receptors compared to PD123177/313.
Synthetic Accessibility : this compound’s simpler structure (vs. PD123177/319) suggests easier synthesis, though its biological activity remains underexplored.
Research Findings and Hypotheses
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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